Lipophilicity-Driven Differentiation: LogP Advantage of the 7-Chloro Substituent Versus the Non-Chlorinated 2,4-Dimethyl-1,5-Benzodiazepine Scaffold
The 7-chloro substituent on 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine (CAS 6286-66-4) confers a computed LogP of 4.14 (cLogP 4.13730), which is substantially higher than the estimated LogP of the non-chlorinated 2,4-dimethyl-1H-1,5-benzodiazepine scaffold (approximately 2.8–3.2 based on the removal of the chlorine atom's hydrophobic contribution of ~0.7–0.9 LogP units per the Hansch π constant for aromatic Cl). This ~1 log unit difference translates to an approximately 10-fold higher calculated octanol–water partition coefficient . The elevated lipophilicity is consistent with the established SAR principle that electron-withdrawing, lipophilic substituents at position 7 enhance benzodiazepine receptor affinity and CNS penetration [1].
| Evidence Dimension | Computed partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP 4.13730 |
| Comparator Or Baseline | 2,4-Dimethyl-1H-1,5-benzodiazepine (no 7-substituent); estimated cLogP ~2.8–3.2 (Class-level inference based on Hansch π for aromatic Cl ≈ 0.7–0.9) |
| Quantified Difference | ΔLogP ≈ +0.9 to +1.3 (approximately 8–20× higher partition coefficient) |
| Conditions | Computed physicochemical parameters; Chemsrc database entry for CAS 6286-66-4 |
Why This Matters
A LogP difference of approximately 1 unit strongly influences membrane permeability and tissue distribution, making the 7-chloro compound a meaningfully distinct chemical tool for studies requiring higher lipophilicity or for structure–permeability relationship investigations.
- [1] Pathak, V.N.; Joshi, R.; Gupta, N. Synthesis, spectral studies and antimicrobial activity of 7-chloro-2-alkyl/aryl-4-alkyl/aryl-3-arylidene-3H-1,5-benzodiazepines. Indian J. Chem., 2007, 46B, 1191–1197. Electron-withdrawing 7-substituents enhance benzodiazepine activity. View Source
